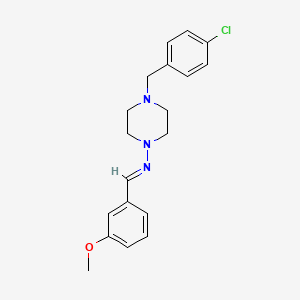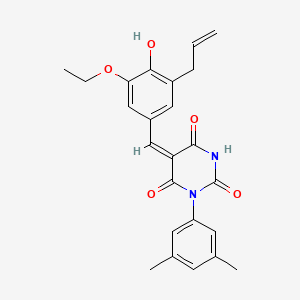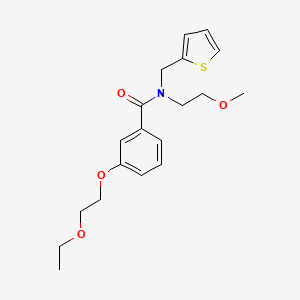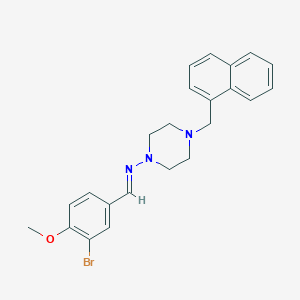
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CBP is a piperazine derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and antiparasitic properties.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the cross-linking of the peptidoglycan strands and ultimately leading to cell lysis. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has also been shown to disrupt the bacterial membrane by increasing its permeability, which leads to leakage of intracellular contents and cell death.
Biochemical and Physiological Effects
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal cytotoxicity against human cell lines, indicating its potential safety for human use. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has also been shown to have low acute toxicity in animal models, with no adverse effects observed at doses up to 2000 mg/kg. However, further studies are needed to fully evaluate the safety and toxicity of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is its broad-spectrum activity against various bacterial, fungal, and parasitic pathogens. This makes it a potential candidate for the development of new antimicrobial agents. Another advantage is its low toxicity, which makes it a safer alternative to other antimicrobial agents that have higher toxicity profiles.
One limitation of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is its poor solubility in water, which can limit its bioavailability and efficacy. This can be overcome by formulating 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine into a more soluble form, such as a prodrug or a nanoparticle. Another limitation is its potential for drug resistance, which can develop over time with prolonged use. This emphasizes the need for continued research to identify new compounds with improved efficacy and lower potential for resistance.
Orientations Futures
There are several future directions for research on 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine. One area of research is the development of new formulations of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine that can improve its bioavailability and efficacy. This can include the development of prodrugs, nanoparticles, or other delivery systems that can enhance its solubility and target specific pathogens.
Another area of research is the evaluation of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine in combination with other antimicrobial agents. This can help to overcome the potential for drug resistance and improve its overall efficacy. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine can also be combined with other therapeutic agents, such as anti-inflammatory agents or immune modulators, to enhance its therapeutic potential.
Finally, further studies are needed to fully understand the mechanism of action of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine and its potential for off-target effects. This can help to identify potential side effects and develop strategies to minimize them. Overall, 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has shown great promise as a potential therapeutic agent, and continued research is needed to fully evaluate its potential for clinical use.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been shown to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-19-4-2-3-17(13-19)14-21-23-11-9-22(10-12-23)15-16-5-7-18(20)8-6-16/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLYGAVMBKXIU-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S*,5R*)-6-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3911497.png)
![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)

![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3911518.png)
![N-(2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B3911521.png)
![2-methoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3911525.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B3911529.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3911559.png)



![N-[(5-bromo-2-thienyl)methylene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911589.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)